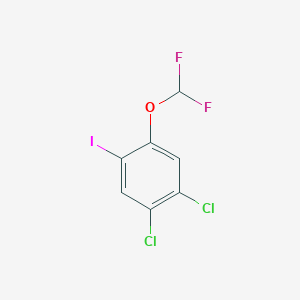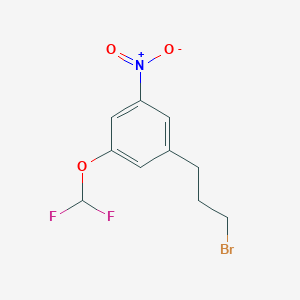
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction, often using bromine or a bromine-containing compound.
Methoxylation: The difluoromethoxy group can be introduced through a methoxylation reaction, typically using a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include various oxidized forms of the bromopropyl group.
Scientific Research Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Chemical Reactivity: The bromopropyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation, leading to different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-methoxy-5-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-nitrobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene is unique due to the presence of the difluoromethoxy group, which can impart different chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C10H10BrF2NO3 |
|---|---|
Molecular Weight |
310.09 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-3-1-2-7-4-8(14(15)16)6-9(5-7)17-10(12)13/h4-6,10H,1-3H2 |
InChI Key |
IAVCKGCYLOPOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


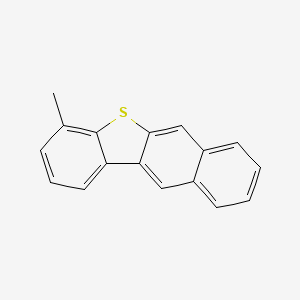
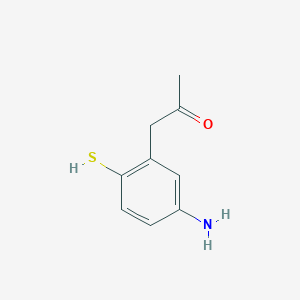
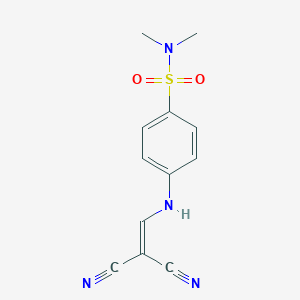
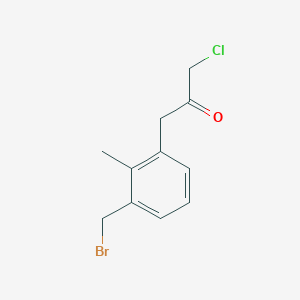



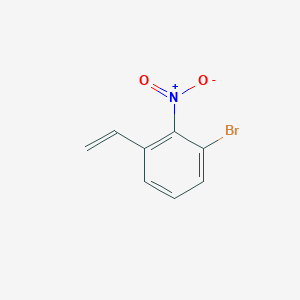
![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)
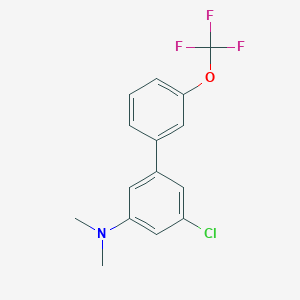
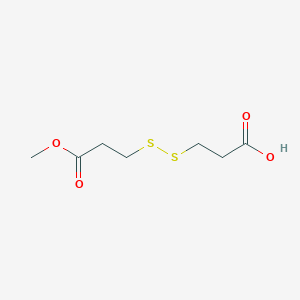
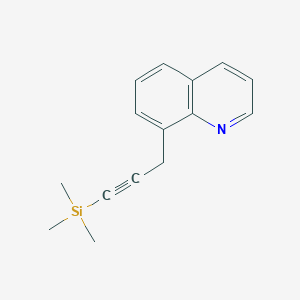
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)
